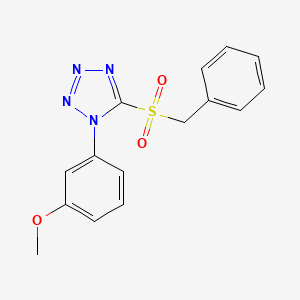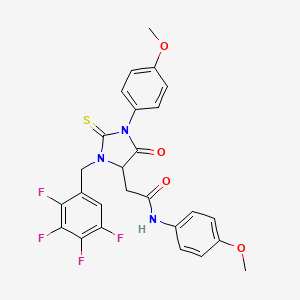![molecular formula C13H9ClF6N4O2 B11081162 N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine](/img/structure/B11081162.png)
N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE is a complex organic compound that features a triazine ring substituted with a chlorophenyl group, a methoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-chloroaniline to form the initial triazine ring. This intermediate is then further reacted with 4-methoxyphenol and 2,2,2-trifluoroethanol under specific conditions to introduce the methoxy and trifluoromethyl groups, respectively .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the triazine ring or the substituent groups.
Substitution: The compound can participate in substitution reactions, where one of the substituent groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted triazine compounds.
Scientific Research Applications
N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituent groups, such as:
- N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUOROETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE
- N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}UREA
Uniqueness
The uniqueness of N-(4-CHLOROPHENYL)-N-{4-METHOXY-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}AMINE lies in its specific combination of substituent groups, which confer distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups can enhance its stability, reactivity, and potential biological activity compared to other triazine derivatives .
Properties
Molecular Formula |
C13H9ClF6N4O2 |
|---|---|
Molecular Weight |
402.68 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H9ClF6N4O2/c1-25-10-22-9(21-7-4-2-6(14)3-5-7)23-11(24-10)26-8(12(15,16)17)13(18,19)20/h2-5,8H,1H3,(H,21,22,23,24) |
InChI Key |
QQKLMCUPFSYRQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)adamantan-1-YL]acetamide](/img/structure/B11081083.png)
![(4-{2-oxo-4-[(phenylcarbonyl)amino]pyrimidin-1(2H)-yl}-1,3-dioxolan-2-yl)methyl benzoate](/img/structure/B11081084.png)
![ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11081091.png)
![Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B11081096.png)
![3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081102.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B11081109.png)

![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11081119.png)

![(5'-benzyl-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl)acetic acid](/img/structure/B11081134.png)
![3-benzyl-9-bromo-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11081135.png)
![Ethyl 4-[3-(2-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11081139.png)
![ethyl 4-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11081149.png)
![2-[(4-Fluorophenyl)imino]-N~6~-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081150.png)
